molecular formula C32H31N3O6S B3009528 2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 452089-53-1

2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B3009528
CAS RN: 452089-53-1
M. Wt: 585.68
InChI Key: RETMERPSFYZKPA-UHFFFAOYSA-N
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Description

2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C32H31N3O6S and its molecular weight is 585.68. The purity is usually 95%.
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Scientific Research Applications

Alzheimer’s Disease Research

Background: Alzheimer’s disease (AD) is a neurodegenerative disorder characterized by progressive cognitive decline, memory impairment, and language dysfunction. The pathogenesis of AD involves cholinergic neurotransmitter imbalances, particularly low levels of acetylcholine (ACh) in the brain.

Application:

Potential Lead Compound for Drug Development

Background: Current AD treatments focus on symptom relief rather than disease progression. Existing AChEIs (such as Donepezil, Rivastigmine, Galantamine, and Huperzine-A) offer limited ability to halt or reverse AD progression.

Application:

Other Potential Applications

While the primary focus is on AD research, this compound’s unique structure may have broader implications:

Medicinal Chemistry

Synthetic Chemistry

Other Neurological Disorders

properties

IUPAC Name

2-[2-[4,5-dimethoxy-2-(4-phenylpiperazin-1-yl)sulfonylphenyl]ethyl]benzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H31N3O6S/c1-40-27-20-23(14-15-35-31(36)25-12-6-8-22-9-7-13-26(30(22)25)32(35)37)29(21-28(27)41-2)42(38,39)34-18-16-33(17-19-34)24-10-4-3-5-11-24/h3-13,20-21H,14-19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETMERPSFYZKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)S(=O)(=O)N5CCN(CC5)C6=CC=CC=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H31N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

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